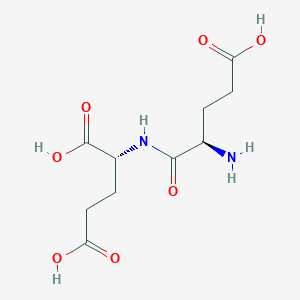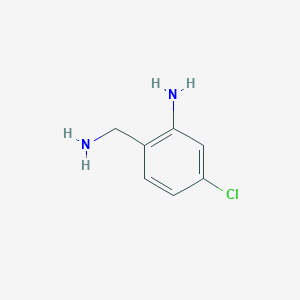
2-(Aminomethyl)-5-chloroaniline
Übersicht
Beschreibung
“2-(Aminomethyl)-5-chloroaniline” is a chemical compound that is likely to have an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It is used as a synthesis reagent in the preparation of certain compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to contain an aminomethyl group attached to an aniline group. The aminomethyl group can be described as a methyl group substituted by an amino group −NH2 .Chemical Reactions Analysis
Amines, such as “this compound”, can undergo a variety of reactions. They can serve as nucleophiles and react with carbonyls to form imine compounds . They can also react with acid chlorides to form amides .Wissenschaftliche Forschungsanwendungen
Bioremediation and Environmental Cleanup
Sequential Reductive Dehalogenation by Microorganisms : Chloroaniline-based compounds, including derivatives of 2-(Aminomethyl)-5-chloroaniline, can be biologically dehalogenated in polluted aquifers under methanogenic conditions. This process, catalyzed by microorganisms, involves replacing halogens with protons in a series of reductive steps. It suggests potential bioremediation approaches for environments contaminated with these chemicals (Kuhn & Suflita, 1989).
Degradation in Wastewater by Ionizing Radiation : Studies show that ionizing radiation can effectively degrade chloroaniline compounds in chemical wastewater. This includes the complete degradation of 2-chloroaniline, a related compound, at specific radiation doses. The study provides insights into using radiation as an alternative treatment for chloroaniline-containing wastewater (Wang & Wang, 2021).
Industrial and Chemical Applications
Copper Corrosion Inhibition : Aniline derivatives, including 2-chloroaniline, have been studied for their potential use as copper corrosion inhibitors in acidic environments. This research indicates a correlation between the chemical structure of these compounds and their effectiveness in preventing corrosion (Khaled & Hackerman, 2004).
Chemical Component Analysis in Medical Applications : In medical applications, the degradation products of chlorhexidine, which include chloroaniline derivatives, have been analyzed. This research is crucial for understanding the chemical changes and potential risks associated with the use of chlorhexidine in medical settings (De Bem et al., 2014).
Advanced Chemical Synthesis and Analysis
- **Developmentof LC-MS Method for Chemical Analysis**: A sensitive and specific LC-MS method has been developed for determining p-Chloroaniline and related compounds in pharmaceuticals. This method demonstrates effective separation and determination of these compounds, indicating its utility in quality control and research settings (Devanna, Mabbu, & Sumathi, 2021).
- Photolysis Studies in Organic Chemistry : Research on the photolysis of chloroaniline compounds, such as 4-chloroaniline, has led to understanding their reactivity and the formation of phenyl cations. These findings are significant in the field of organic chemistry, providing insights into the behavior of these compounds under various conditions (Guizzardi et al., 2001).
Molecular Interaction Studies
- Experimental and Computational Study of Molecular Interactions : Investigations into the interactions between 2-chloroaniline and substituted ethanols combine experimental and computational methodologies. These studies enhance our understanding of the molecular behaviors and interactions of chloroaniline compounds (Sekhar et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(aminomethyl)-5-chloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJQMTVOAGWOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



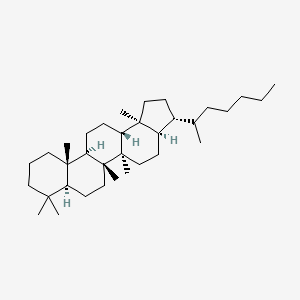
![(3R,3Ar,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-[(2R)-heptan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B3278065.png)

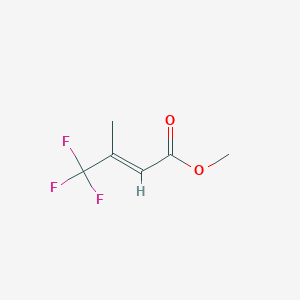
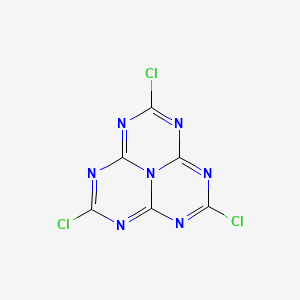
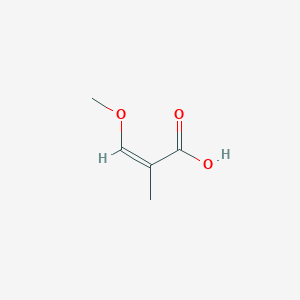
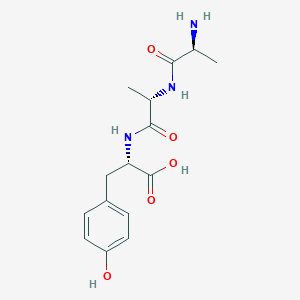
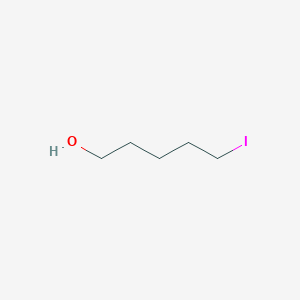


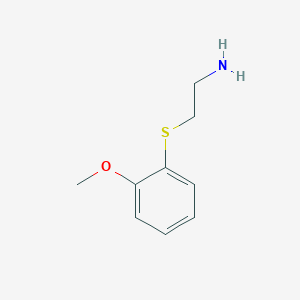
![Ethyl 7-chloro-5-neopentylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3278152.png)
![Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B3278157.png)
